The development of PF-04802367 (chemical name: N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide; hereafter referred to as PF-04802367) exemplifies the strategic application of structure-based drug design to overcome glycogen synthase kinase-3 selectivity challenges. Co-crystallization studies at 2.2 Å resolution (PDB code 5K5N) revealed that PF-04802367 binds competitively at the adenosine triphosphate binding site of glycogen synthase kinase-3β, forming a network of interactions critical for its exceptional selectivity [1] [4]. Key interactions include:
This binding mode enabled strategic scaffold optimization to minimize off-target effects. Crucially, the 3-chloro substituent on the phenyl ring displaced a bound water molecule, enhancing potency. Kinome-wide profiling against 386 unique kinases demonstrated that PF-04802367 inhibits only 6 kinases >65% at 10 μM concentration, with >450-fold selectivity for glycogen synthase kinase-3α/β over cyclin-dependent kinase 2 – a historical challenge due to adenosine triphosphate site similarities [1] [4].
Table 1: Kinase Selectivity Profile of PF-04802367
Parameter | Value |
---|---|
Kinases inhibited (>65% at 10 μM) | 6 out of 386 |
Glycogen synthase kinase-3α half-maximal inhibitory concentration | 10.0 nM (mobility shift assay) |
Glycogen synthase kinase-3β half-maximal inhibitory concentration | 9.0 nM (mobility shift assay) |
Selectivity over cyclin-dependent kinase 2 | >1000-fold |
Achieving central nervous system exposure required meticulous Multi-Parameter Optimization – a computational framework predicting blood-brain barrier penetration by balancing multiple physicochemical properties. PF-04802367 was engineered to achieve a Multi-Parameter Optimization score of 5.65/6.0, incorporating these key design elements [1] [3] [8]:
Experimental validation confirmed excellent passive permeability (>20 × 10⁻⁶ cm/sec in Madin-Darby Canine Kidney cells) and absence of P-glycoprotein-mediated efflux (efflux ratio = 1.26). These properties were critical for enabling sufficient unbound brain concentrations to modulate tau phosphorylation in vivo after subcutaneous administration [1] [3] [8].
Table 2: Blood-Brain Barrier Penetration Parameters of PF-04802367
Multi-Parameter Optimization Parameter | Value | Impact on Central Nervous System Penetration |
---|---|---|
Molecular weight | 361.78 g/mol | Facilitates transmembrane diffusion |
Calculated partition coefficient | Optimized for lipid solubility | Balances permeability and solubility |
Polar surface area | <100 Ų | Enhances passive diffusion |
Hydrogen bond donors | 1 | Reduces desolvation penalty |
Experimental permeability (Madin-Darby Canine Kidney) | >20 × 10⁻⁶ cm/sec | Confirms high passive flux |
P-glycoprotein efflux ratio | 1.26 | Indicates minimal efflux transport |
PF-04802367 emerged from an integrated hit-to-lead campaign initiated with high-throughput screening of Pfizer’s compound library. The process exemplifies modern industrial drug discovery workflows [1] [6] [10]:
The high-throughput screening cascade employed automated 384-well plate assays with luminescence-based adenosine triphosphate depletion detection (ADP-Glo assay), enabling rapid evaluation of >500,000 compounds. Lead evolution specifically addressed glycogen synthase kinase-3β inhibition in cellular contexts, evidenced by PF-04802367's half-maximal inhibitory concentration of 466 nM against tau phosphorylation in Chinese hamster ovary cells overexpressing glycogen synthase kinase-3β [1] [6].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: